Abacavir carboxylate
Overview
Description
Abacavir carboxylate is an inactive metabolite of the HIV-1 reverse transcriptase inhibitor abacavir . It is formed from abacavir via reactive aldehyde intermediates that can form adducts with proteins on valine residues . Abacavir is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body .
Synthesis Analysis
Abacavir is synthesized through various methodologies. Carbocyclic nucleosides synthesis remains a dynamic field of research in the medicinal area. Various consistent and effective synthetic protocols for abacavir are accessible to researchers which afford the drug in high yields as well as high regio- and stereoselectivity .Molecular Structure Analysis
The chemical formula of Abacavir carboxylate is C14H16N6O2 with an exact mass of 300.13 and a molecular weight of 300.320 . The molecular structure of Abacavir has been analyzed using DFT/B3LYP with 6-31G(d,p) as a basis set .Chemical Reactions Analysis
Abacavir is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in the inactive glucuronide metabolite and the inactive carboxylate metabolite . Abacavir activation proceeds steps of phosphorylation, deamination to yield carbovir monophosphate, and phosphorylation of the latter compound to yield the triphosphate .Physical And Chemical Properties Analysis
Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing. The absolute bioavailability of abacavir is approximately 83% . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that abacavir is distributed to extravascular spaces .Scientific Research Applications
Metabolic Activation and Hypersensitivity Reactions : Abacavir is metabolized in the liver, with a significant route being the oxidation to a carboxylic acid, abacavir carboxylate. This process involves several isozymes like alcohol dehydrogenase (ADH). The metabolism of abacavir and its binding to proteins like human serum albumin may be linked to hypersensitivity reactions observed in some patients (Walsh, Reese, & Thurmond, 2002).
Pharmacokinetics and Metabolism : Abacavir is rapidly absorbed, and its pharmacokinetics are linear and dose-proportional. It is metabolized via two pathways, leading to inactive glucuronide and carboxylate metabolites. Abacavir carboxylate represents a significant part of the metabolism (Yuen, Weller, & Pakes, 2008).
Abacavir Toxicity and Aldehyde Metabolites : Abacavir's metabolism to the carboxylate involves oxidation steps that may contribute to its toxicity. The metabolites may interact with proteins, forming adducts which could trigger toxic events associated with abacavir administration (Charneira et al., 2011).
Genetic Susceptibility to Abacavir Hypersensitivity : Certain genetic factors, like the presence of HLA-B*5701, HLA-DR7, and HLA-DQ3, are strongly associated with hypersensitivity to abacavir. This link underlines the importance of genetic screening prior to abacavir administration (Mallal et al., 2002).
Abacavir Resistance : In HIV-1, resistance to abacavir develops through mutations in the reverse transcriptase enzyme. These mutations can alter the drug's efficacy, emphasizing the need for combination therapy and careful monitoring (Harrigan et al., 2000).
Enhancement of Antiviral Potency : Techniques like phosphoramidate pronucleotide technology applied to abacavir have shown significant increases in anti-HIV potency. This highlights the potential of chemical modifications to enhance the effectiveness of antiviral drugs (McGuigan et al., 2005).
Clinical Potential in HIV Treatment : Abacavir, when used in combination with other antiretroviral drugs, effectively reduces viral load in both adults and children with HIV infection. Its efficacy is notable in individuals with minimal previous antiretroviral treatment, but responses can also be achieved in heavily pretreated individuals (Hervey & Perry, 2000).
Pharmacogenetics and Personalized Medicine : The connection between abacavir hypersensitivity and HLA-B57:01 alleles exemplifies the successful application of pharmacogenetics in personalized medicine. Routine screening for HLA-B57:01 is recommended before abacavir treatment to prevent hypersensitivity reactions (Guo et al., 2013).
Safety And Hazards
Future Directions
Abacavir is used together with other HIV medications, such as abacavir/lamivudine/zidovudine, abacavir/dolutegravir/lamivudine, and abacavir/lamivudine . It is on the World Health Organization’s List of Essential Medicines . It is available as a generic medication . The ability to monitor antiretroviral drug concentration on an individual basis will allow practitioners to create a patient-specific regimen to reduce individual suffering .
properties
IUPAC Name |
(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMNHMMTKMVCP-APPZFPTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718879 | |
Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abacavir carboxylate | |
CAS RN |
384380-52-3 | |
Record name | Abacavir 5'-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABACAVIR 5'-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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